molecular formula C15H12Cl2N2O5 B3441217 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-5-nitrobenzamide

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-5-nitrobenzamide

Cat. No.: B3441217
M. Wt: 371.2 g/mol
InChI Key: UWIZKVCWTRIDRJ-UHFFFAOYSA-N
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Description

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-5-nitrobenzamide is a chemical compound with a complex structure that includes chloro, dimethoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a benzamide derivative followed by chlorination and methoxylation reactions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems for adding reagents and controlling temperature and pressure can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and methoxy groups can influence the compound’s binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide
  • 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
  • 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2,3,3,3-tetrafluoropropanamide

Uniqueness

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-5-nitrobenzamide is unique due to the presence of both chloro and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O5/c1-23-13-7-12(14(24-2)6-11(13)17)18-15(20)9-5-8(19(21)22)3-4-10(9)16/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIZKVCWTRIDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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